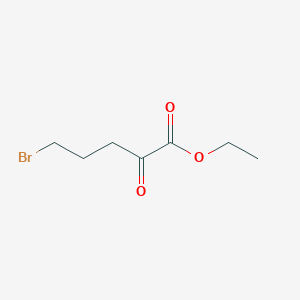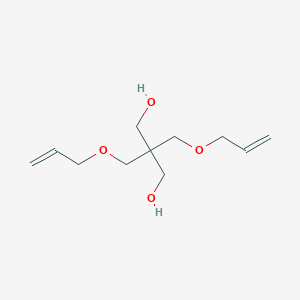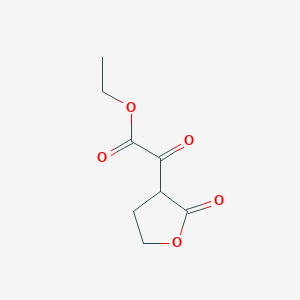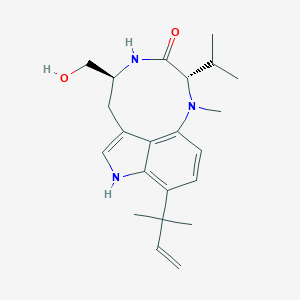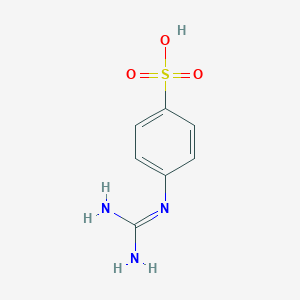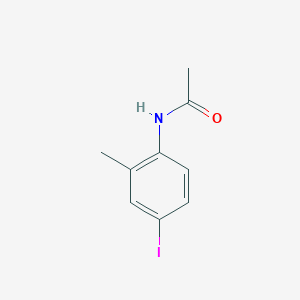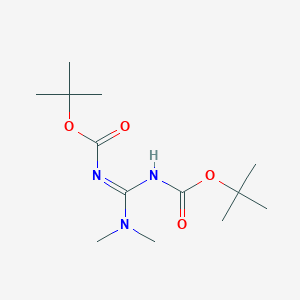![molecular formula C12H9BrN4O3 B048932 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione CAS No. 121732-15-8](/img/structure/B48932.png)
6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further investigation. In
Mécanisme D'action
The mechanism of action of 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells and the suppression of immune responses.
Effets Biochimiques Et Physiologiques
6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has a wide range of biochemical and physiological effects. In addition to its anti-tumor and immunomodulatory properties, this compound has been shown to have anti-inflammatory effects. It has also been studied for its effects on the cardiovascular system, with some studies suggesting that it may have cardioprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione in lab experiments is its versatility. This compound has been shown to have a wide range of effects, making it useful for studying a variety of biological processes. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can make it difficult to work with. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione. One area of research that shows promise is in the development of new cancer therapies. This compound has been shown to have anti-tumor properties, and further research could lead to the development of new treatments for cancer. Additionally, this compound has been studied for its effects on the immune system, and further research could lead to the development of new immunomodulatory therapies. Other potential future directions for research include studying the cardiovascular effects of this compound and exploring its potential as a treatment for inflammatory diseases.
Méthodes De Synthèse
The synthesis of 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is a complex process that involves multiple steps. The starting materials for the synthesis are 2,3-dimethylimidazo[4,5-g]quinazoline-4,8,9-trione and bromomethyl acetate. These two compounds are reacted together in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is typically carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Applications De Recherche Scientifique
6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been studied for its effects on the immune system, with some studies suggesting that it may have immunomodulatory properties.
Propriétés
Numéro CAS |
121732-15-8 |
|---|---|
Nom du produit |
6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione |
Formule moléculaire |
C12H9BrN4O3 |
Poids moléculaire |
337.13 g/mol |
Nom IUPAC |
6-(bromomethyl)-2,3-dimethyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C12H9BrN4O3/c1-4-14-8-9(17(4)2)11(19)7-6(10(8)18)12(20)16-5(3-13)15-7/h3H2,1-2H3,(H,15,16,20) |
Clé InChI |
UMATXTVTALLULJ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr |
SMILES |
CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)NC(=N3)CBr |
SMILES canonique |
CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr |
Synonymes |
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 6-(bromomethyl)-2,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)
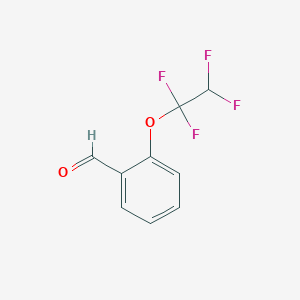
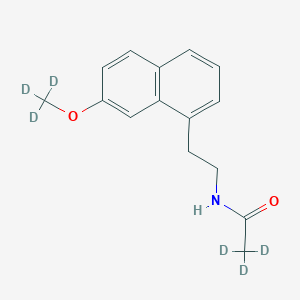
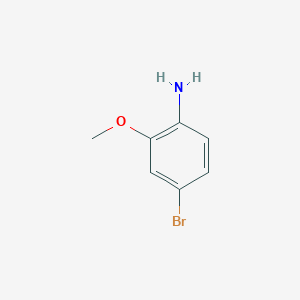
![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)
